![molecular formula C17H19F3N4O B2757917 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine CAS No. 2200650-58-2](/img/structure/B2757917.png)
4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a synthetic compound with a complex structure that features a trifluoromethyl group and a pyrimidine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine typically involves multiple steps. It starts with the formation of the pyrimidine ring, which is achieved through a series of condensation reactions. The next steps include the introduction of the trifluoromethyl group and the piperidine moiety. Precise control of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure the successful synthesis of this complex molecule.
Industrial Production Methods: For large-scale production, an optimized synthetic route is employed to enhance yield and purity. This often involves automated synthesis techniques and the use of high-throughput screening methods to streamline the production process. The choice of catalysts and reagents can significantly impact the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, providing access to a range of analogs.
Common Reagents and Conditions: The typical reagents used for these reactions include strong acids and bases, as well as specialized catalysts to facilitate specific transformations. Solvent choices range from polar aprotic solvents like dimethyl sulfoxide (DMSO) to non-polar solvents like hexane, depending on the reaction requirements.
Major Products Formed: The products of these reactions vary widely depending on the specific transformation. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound's versatility.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine finds applications across multiple domains:
Chemistry: As a building block for designing new molecules and materials with enhanced properties.
Biology: Inhibits or modulates biological pathways, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Used in the development of advanced materials, such as polymers with specialized characteristics.
Wirkmechanismus
The compound exerts its effects through interaction with molecular targets, often enzymes or receptors. This interaction can lead to modulation of biochemical pathways, altering cellular functions. The presence of the trifluoromethyl group enhances the compound's ability to penetrate cell membranes and bind to its targets with high affinity.
Vergleich Mit ähnlichen Verbindungen
Comparing 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine with similar compounds highlights its unique properties:
Similar Compounds: Other pyrimidine derivatives, such as those with different substituents at the 4-position or variations in the piperidine ring.
Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of functional groups confer distinct chemical and biological properties, making it particularly effective in certain applications.
That wraps up our deep dive into this fascinating compound! Anything else you want to explore?
Eigenschaften
IUPAC Name |
4-methyl-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-5-8-21-16(22-12)24-9-6-13(7-10-24)11-25-15-4-2-3-14(23-15)17(18,19)20/h2-5,8,13H,6-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHCKJPOUFTAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
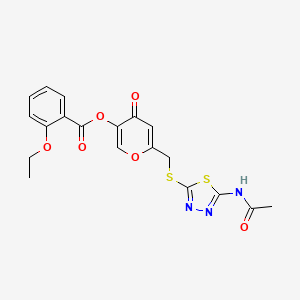
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2757836.png)
![2-(2-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2757837.png)
![(2E)-4-(dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide](/img/structure/B2757839.png)

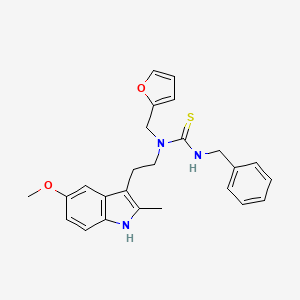
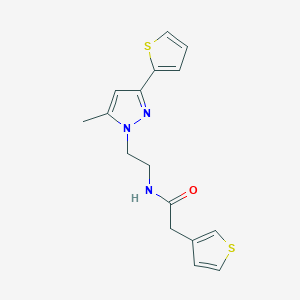
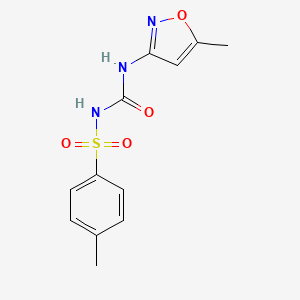
![1-[(4-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2757850.png)
![10-(4-ethoxyphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2757851.png)


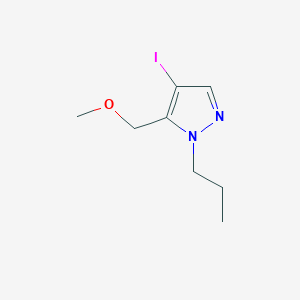
![5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2757857.png)
